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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

Technical Support Center: NP-1815-PX
This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting experiments with NP-1815-PX, a potent

and selective P2X4 receptor antagonist. Here you will find frequently asked questions,

troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NP-1815-PX?

A1: NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1]

By blocking this receptor, NP-1815-PX can inhibit downstream signaling pathways associated

with inflammation and neuropathic pain.[2][3]

Q2: What is the half-life and what are the key pharmacokinetic parameters of NP-1815-PX?

A2: Currently, there is a significant lack of publicly available, detailed pharmacokinetic data for

NP-1815-PX, including its half-life, Cmax, Tmax, and clearance. One study noted that oral

administration in rats did not produce the desired therapeutic effect, and therefore, its

pharmacokinetic properties were not investigated in that particular research. This suggests that

oral bioavailability might be limited. Researchers are encouraged to perform their own

pharmacokinetic studies to determine these crucial parameters for their specific experimental

setup.

Q3: What is the solubility of NP-1815-PX?
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A3: NP-1815-PX is described as being water-soluble.[3]

Q4: How should NP-1815-PX be stored?

A4: Based on supplier information, NP-1815-PX should be stored as a solid at -20°C or -80°C.

For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use.

Q5: In which animal models has NP-1815-PX been tested?

A5: NP-1815-PX has been evaluated in murine models of herpetic pain and colitis.[3][4]

Quantitative Data Summary
The following table summarizes the dosages of NP-1815-PX used in published studies. Please

note that the study on the colitis model has been retracted, and this information should be

interpreted with caution.[5]

Parameter Value Species
Administratio

n Route
Study Focus Reference

Dosage

3, 10, 30

mg/kg (daily

for 6 days)

Mouse Oral Colitis Model
[4]

(Retracted)

Dosage 30 pmol/5 μl Mouse Intrathecal
Herpetic Pain

Model
[3]

Experimental Protocols
Below are summarized experimental protocols from the available literature.

In Vitro Intracellular Calcium Assay[2]
Cell Line: 1321N1 cells expressing human P2X4R (hP2X4R).

Assay: Measurement of agonist-induced intracellular Ca2+ ([Ca2+]i) responses.

Procedure:
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Pre-treat the cells with NP-1815-PX at various concentrations (e.g., 30 nM–100 μM) for 15

minutes.

Induce a [Ca2+]i response with a P2X4R agonist (e.g., 1 μM ATP).

Measure the change in intracellular calcium concentration.

Express the results as a percentage of the control response (agonist alone).

In Vivo Administration in a Murine Model of Colitis
(Retracted Study)[4][5]

Disclaimer: The article describing this protocol has been retracted due to concerns about the

presented data. This information is provided for methodological insight only and should be

used with extreme caution.

Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

Drug Preparation: The vehicle for oral administration was methocel.

Administration:

Induce colitis in mice using DNBS.

Immediately after induction, administer NP-1815-PX orally at doses of 3, 10, or 30 mg/kg.

Continue daily administration for 6 days.

Monitor inflammatory parameters such as body weight, spleen weight, and macroscopic

and microscopic tissue injury scores.

In Vivo Intrathecal Administration in a Murine Herpetic
Pain Model[3]

Animal Model: Mouse model of herpetic pain induced by herpes simplex virus type 1 (HSV-1)

inoculation.
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Drug Preparation: The solvent for intrathecal administration was not specified in the available

abstract. Researchers should consider sterile, apyrogenic saline or artificial cerebrospinal

fluid as potential vehicles.

Administration:

On day 7 post-inoculation, administer NP-1815-PX intrathecally at a dose of 30 pmol in a

volume of 5 μl.

Measure the paw withdrawal threshold to mechanical stimulation (e.g., using von Frey

filaments) for up to 360 minutes after injection to assess the anti-allodynic effect.

Troubleshooting Guide
Q: I am observing inconsistent results in my in vivo experiments. What could be the cause?

A: Inconsistent in vivo results can stem from several factors:

Drug Formulation and Stability: Ensure that NP-1815-PX is fully dissolved and that the

formulation is stable. Since it is water-soluble, sterile saline or phosphate-buffered saline

(PBS) could be suitable vehicles for injection. Prepare fresh solutions for each experiment to

avoid degradation.

Route of Administration: The route of administration significantly impacts drug distribution

and efficacy. Oral administration may lead to variable absorption and first-pass metabolism,

potentially explaining the lack of effect seen in some studies.[3] Intrathecal administration

delivers the compound directly to the spinal cord, bypassing the blood-brain barrier, which

may be critical for neurological pain models. Ensure your chosen route is appropriate for

your research question and that the administration technique is consistent.

Animal Model Variability: The specific strain, age, and health status of the animals can

influence their response to treatment. Ensure that your experimental groups are well-

matched.

Q: My in vitro results are not reproducible. What should I check?

A: For in vitro experiments, consider the following:
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Cell Culture Conditions: Ensure that the cell line expressing the P2X4 receptor is healthy and

not passaged too many times.

Agonist Concentration: The concentration of the agonist used to stimulate the P2X4 receptor

should be optimized to be in the linear range of the dose-response curve.

Incubation Times: The pre-incubation time with NP-1815-PX and the stimulation time with the

agonist should be consistent across experiments.

Compound Purity: Verify the purity of your NP-1815-PX stock.

Visualizations
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Caption: P2X4 receptor signaling pathway and the inhibitory action of NP-1815-PX.

General Experimental Workflow for In Vivo Studies
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Caption: A general workflow for in vivo experiments using NP-1815-PX.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15586428?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586428?utm_src=pdf-body
https://www.benchchem.com/product/b15586428?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Effects of NP-1815-PX, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig
Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]

2. researchgate.net [researchgate.net]

3. DOT Language | Graphviz [graphviz.org]

4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-
tutorial.readthedocs-hosted.com]

5. medium.com [medium.com]

To cite this document: BenchChem. [NP-1815-PX half-life and pharmacokinetics].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586428#np-1815-px-half-life-and-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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